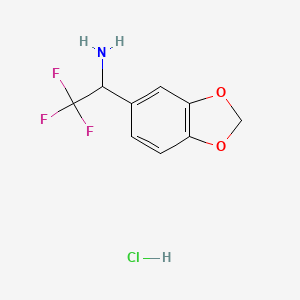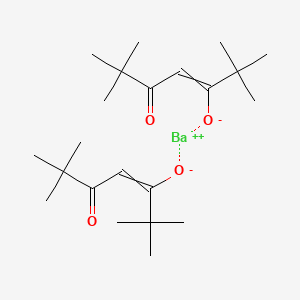![molecular formula C10H7FN2O B14784617 [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-](/img/structure/B14784617.png)
[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with a fluorine atom attached to one of the rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique optical properties. It can be used in imaging and diagnostic applications .
Medicine
In medicine, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of various chemical products .
作用機序
The mechanism of action of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound without the fluorine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
5,6-Dihydro-1H-pyridin-2-one: A related compound with a different ring structure.
Uniqueness
The presence of the fluorine atom in [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- imparts unique chemical and physical properties, such as increased stability and binding affinity.
特性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
6-(5-fluoropyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-5-8(12-6-7)9-2-1-3-10(14)13-9/h1-6H,(H,13,14) |
InChIキー |
VDVUKZSQJJNCNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


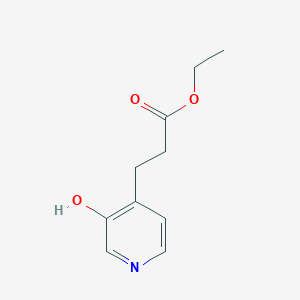
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
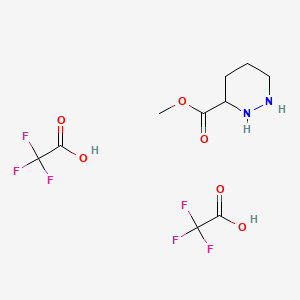
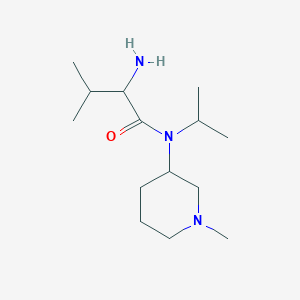
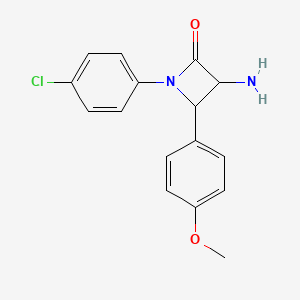
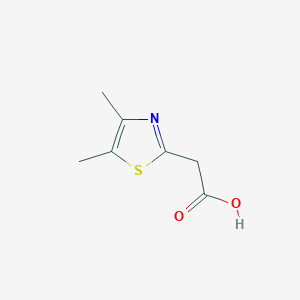

![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
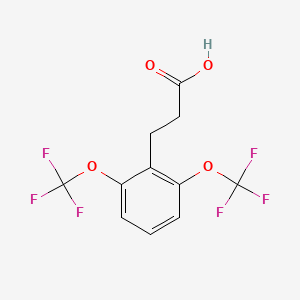
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
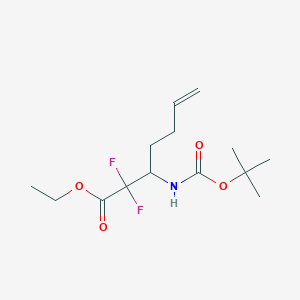
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
